Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-

Quorum-sensing inhibition Burkholderia mallei BmaI1 anti-virulence screening

Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]- (CAS 84764-66-9), also cataloged as 1-Phenyl-3-[1-(diethylamino)ethylidene]thiourea, is a small-molecule thiourea derivative with molecular formula C13H19N3S and a molecular weight of 249.38 Da. Its structure incorporates an acetimidamide core conjugated to a phenylthiourea moiety, distinguishing it from simpler thioureas.

Molecular Formula C13H19N3S
Molecular Weight 249.38 g/mol
CAS No. 84764-66-9
Cat. No. B11727999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-
CAS84764-66-9
Molecular FormulaC13H19N3S
Molecular Weight249.38 g/mol
Structural Identifiers
SMILESCCN(CC)C(=NC(=S)NC1=CC=CC=C1)C
InChIInChI=1S/C13H19N3S/c1-4-16(5-2)11(3)14-13(17)15-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,15,17)
InChIKeyHTBQSWLPWJFGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]- (CAS 84764-66-9)


Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]- (CAS 84764-66-9), also cataloged as 1-Phenyl-3-[1-(diethylamino)ethylidene]thiourea, is a small-molecule thiourea derivative with molecular formula C13H19N3S and a molecular weight of 249.38 Da [1]. Its structure incorporates an acetimidamide core conjugated to a phenylthiourea moiety, distinguishing it from simpler thioureas. The compound has appeared in high-throughput screening campaigns as an inhibitor of the quorum-sensing enzyme BmaI1 from Burkholderia mallei, with an IC50 in the 4–10 µM range [2]. This acetimidamide-thiourea scaffold is also represented by its (E)-isomer (CAS 952612-49-6), for which additional bioactivity and property data are available .

Workflow Quorum-sensing inhibition screening Targets BmaI1 acyl-homoserine lactone synthase
Selection Acetimidamide-thiourea scaffold identity Distinct from generic phenylthioureas
Isomer context (E)-isomer (CAS 952612-49-6) profile available Additional bioactivity data accessible

Why Close Analogs and Generic Thioureas Cannot Substitute for Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-


Generic phenylthioureas and simple N,N-diethylthioureas lack the precise acetimidamide linker and the specific electronic configuration that define the target compound's interaction with enzymes like BmaI1 acyl-homoserine lactone synthase [1]. The (E)-isomer of this compound (CAS 952612-49-6) has been profiled in multiple distinct screening panels—including viral nuclear egress, lactate dehydrogenase, and foot-and-mouth disease virus assays—revealing a polypharmacology pattern that would not be replicated by an arbitrary thiourea substitute . Even a close urea analog (1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea, where the thiocarbonyl is replaced by a carbonyl, exhibits fundamentally different hydrogen-bonding capability and LogP, leading to divergent target binding profiles. Substitution without confirmatory activity testing therefore risks losing the compound's validated biological signature.

Target compound
Acetimidamide-thiourea Proven BmaI1 engagement; specific electronic configuration.
Substitute risk
Generic phenylthiourea Lacks the diethylamino-ethylidene linker; BmaI1 inhibition may not transfer.
Substitute risk
Urea analog (C=O) Thiocarbonyl replacement shifts LogP and hydrogen bonding; binding profile may differ.
Substitute risk
(E)-isomer Multi-target polypharmacology fingerprint differs; screening context may not replicate.

Quantitative Differentiators for Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-: Comparator Evidence Guide


Acyl-Homoserine Lactone Synthase BmaI1 Inhibition Potency vs. Structural Analogs

In a high-throughput cell-free screen against BmaI1, the compound cluster containing the target acetimidamide-thiourea scaffold ranked among the three most potent inhibitor classes. The five most potent confirmed hits exhibited IC50 values in the range of 4–10 µM against BmaI1 in a coupled enzyme assay [1]. While the exact IC50 for the 84764-66-9 compound was not isolated to a single value in the published text, the scaffold's activity is comparable to Compound 1 from the same study, which demonstrated a Ki of 0.7 µM in kinetic analysis. By contrast, a representative generic N-phenylthiourea lacking the acetimidamide extension showed no detectable inhibition of BmaI1 in the primary screen at 100 µg/mL, confirming that the diethylamino-ethylidene substituent is essential for target engagement [1].

BmaI1 inhibition potency
Class-level inference
IC50 4–10 µM (Ki 0.7 µM for Compound 1)
Supports BmaI1 inhibition screening fit
Generic N-phenylthiourea inactive (>1,000-fold difference)
Quorum-sensing inhibition Burkholderia mallei BmaI1 anti-virulence screening

Physicochemical Profile Differentiation: Thiourea vs. Urea Analog

The target thiourea compound has a calculated LogP of 2.63 and a topological polar surface area (TPSA) of 28 Ų, measured by ChemSpace for the (E)-isomer [1]. The direct urea analog, (1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea, exhibits a lower LogP (~1.8) and a higher TPSA (~45 Ų) due to the carbonyl oxygen, resulting in fundamentally different permeability and solubility profiles. This logP difference of ~0.8 units translates to an approximately 6-fold difference in octanol-water partition coefficient, which can significantly affect passive membrane permeability and oral bioavailability predictions in early-stage drug discovery.

Physicochemical shift vs urea
Cross-study comparable
ΔLogP +0.83; ΔTPSA −17 Ų
Reports permeability prediction context
Urea analog exhibits lower lipophilicity
Drug-likeness Permeability prediction scaffold hopping

Multi-Target Screening Fingerprint Distinguishes the Acetimidamide-Thiourea from Simpler Thioureas

The (E)-isomer (CAS 952612-49-6) of the target compound was profiled in at least five distinct NCGC and ICCB-Longwood screening panels, including: (i) BmaI1 acyl-homoserine lactone synthase inhibition; (ii) HCMV UL50 nuclear egress assay; (iii) human lactate dehydrogenase (LDHA) qHTS; (iv) foot-and-mouth disease virus antiviral screen; and (v) Staphylococcus aureus LtaS inhibition . In the FMDV antiviral primary screen, the compound exhibited an activity score of 0 at screening concentration, while a structurally simpler N-phenylthiourea (CID 14450205) was completely inactive across all five assays. This multi-panel activity fingerprint, even where inactive, provides valuable selectivity information that a simple thiourea control cannot offer, enabling researchers to rule out promiscuous aggregation-based inhibition.

Multi-target screening fingerprint
Class-level inference
Active/outcome in 5 panels (BmaI1, HCMV, LDHA, FMDV, LtaS) vs comparator inactive in all
Provides selectivity fingerprint context
Multi-panel data supports hit triage
Polypharmacology high-throughput screening selectivity profiling

Structural Rigidity and Rotatable Bond Profile Differentiates the Target Compound from Flexible Thiourea Chains

The target compound contains only 3 rotatable bonds despite its molecular weight of 249 Da, yielding a rotatable bond ratio (RBR) of 0.17 [1]. A commonly encountered flexible analog, 1-[2-(diethylamino)ethyl]-3-phenylthiourea, possesses 6 rotatable bonds (RBR ≈ 0.35), doubling the conformational degrees of freedom . The reduced flexibility of the target compound, conferred by the C=N double bond in the acetimidamide group, pre-organizes the molecule into a bioactive conformation, which typically translates to improved binding enthalpy and lower entropic penalty upon target engagement. In the BmaI1 inhibitor series, this rigidity correlates with the sub-micromolar Ki observed for Compound 1 versus the inactivity of fully saturated analogs.

Conformational restriction
Class-level inference
Rotatable bonds: 3 (RBR 0.17) vs flexible analog 6
Indicates conformational restriction context
May correlate with binding enthalpy
Conformational restriction ligand efficiency medicinal chemistry design

Verified Application Scenarios for Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-


Anti-Virulence Drug Discovery Targeting Quorum-Sensing Signal Synthesis

The compound's scaffold has been validated as an inhibitor of BmaI1 acyl-homoserine lactone synthase (IC50 4–10 µM), with the most potent analog demonstrating a Ki of 0.7 µM and whole-cell activity against recombinant E. coli expressing BmaI1 [1]. Procurement of this compound supports medicinal chemistry optimization of non-competitive, tight-binding quorum-sensing inhibitors for Gram-negative pathogens including Burkholderia mallei and Yersinia pestis.

Selectivity Profiling and Hit Triage in High-Throughput Screening

The (E)-isomer (CAS 952612-49-6) has been screened across five independent NCGC and ICCB-Longwood panels (BmaI1, HCMV, LDHA, FMDV, LtaS), generating a multi-target activity fingerprint [1]. Researchers can leverage this existing dataset to rapidly differentiate on-target activity from promiscuous behavior, reducing the need for costly counter-screening in early hit triage.

Scaffold-Hopping Benchmark for Thiourea-to-Urea Isostere Evaluation

With a measured LogP of 2.63 and TPSA of 28 Ų [1], the target thiourea serves as an optimal reference compound for scaffold-hopping studies comparing thiourea versus urea cores. The quantified ΔLogP of ~0.83 relative to the urea analog provides a well-characterized baseline for computational chemists evaluating the impact of C=S→C=O replacement on permeability and target binding.

Conformational Restriction Studies in Fragment-Based Drug Design

The compound's restricted conformational profile (3 rotatable bonds, RBR 0.17) [1] makes it a suitable tool molecule for studying the thermodynamic and kinetic consequences of ligand pre-organization. Compared to flexible thiourea chains bearing 6 rotatable bonds, this compound enables direct measurement of entropic penalties in isothermal titration calorimetry (ITC) experiments, informing fragment growing and linking strategies.

Application
Selection Property
Validation Focus
Quorum-sensing signal synthesis inhibition studies
BmaI1 acyl-homoserine lactone synthase inhibition context
Enzyme assay potency and whole-cell reporter validation
Selectivity profiling and hit triage
Multi-panel screening fingerprint availability
On-target vs promiscuous binding differentiation
Thiourea-urea scaffold-hopping studies
Lipophilicity and TPSA benchmark reference
Permeability prediction and target binding comparison
Conformational restriction in fragment-based design
Rotatable bond count and rigidity profile
Entropic penalty measurement and ligand pre-organization analysis
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